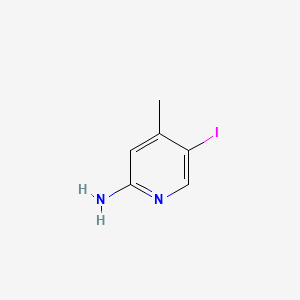

2-Amino-5-iodo-4-methylpyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-iodo-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRZCIXFHXERJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590340 | |

| Record name | 5-Iodo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356561-08-5 | |

| Record name | 5-Iodo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-4-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-iodo-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodo-4-methylpyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and pharmaceutical sciences. Its structural features, including the nucleophilic amino group, the electron-withdrawing iodine atom, and the methyl group on the pyridine ring, make it a versatile building block in the synthesis of various biologically active molecules. This compound serves as a key intermediate in the development of therapeutic agents, particularly in the fields of oncology and infectious diseases.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation development.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is presented in a structured format to facilitate easy access and comparison for researchers and drug development professionals. Detailed experimental protocols for the determination of these key parameters are also provided, alongside a logical workflow for its synthesis.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The data presented includes experimentally determined values where available, supplemented by computationally predicted values for parameters not readily found in the literature.

| Property | Value | Data Type |

| Molecular Formula | C₆H₇IN₂ | Experimental |

| Molecular Weight | 234.04 g/mol | Experimental |

| Appearance | Yellow to brown powder | Experimental |

| Melting Point | 115-123 °C | Experimental |

| Boiling Point | 315.7 °C (Predicted) | Predicted |

| Aqueous Solubility | -2.5 log(mol/L) (Predicted) | Predicted |

| pKa (basic) | 4.2 (Predicted) | Predicted |

| logP | 1.8 (Predicted) | Predicted |

| CAS Number | 356561-08-5 | Experimental |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 2-5 °C/min).

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded. The melting point is reported as this range.

Boiling Point Determination (Siwoloboff Method for Solids)

Objective: To determine the boiling point of this compound. As this is a solid at room temperature, decomposition may occur before boiling.

Methodology:

-

A small amount of the sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed open-end down into the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a heating bath (e.g., silicone oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of this compound in a saturated aqueous solution.

Methodology:

-

An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the solute in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (UV-Spectrophotometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of the amino group.

Methodology:

-

A stock solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

A series of buffer solutions with a range of known pH values are prepared.

-

Aliquots of the stock solution are added to each buffer solution.

-

The UV-Vis spectrum of each solution is recorded.

-

The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve.

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.

Methodology:

-

A solution of this compound of known concentration is prepared in either n-octanol or water.

-

Equal volumes of n-octanol and water are placed in a separatory funnel.

-

A known volume of the stock solution is added to the funnel.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the solute between the two phases.

-

The funnel is allowed to stand until the two phases have completely separated.

-

The concentration of the solute in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logP is the logarithm of this value.

Synthesis Workflow

The synthesis of this compound typically involves the direct iodination of 2-Amino-4-methylpyridine. The following diagram illustrates a general workflow for this chemical transformation.

Caption: A generalized workflow for the synthesis of this compound.

References

2-Amino-5-iodo-4-methylpyridine CAS number 356561-08-5

An In-depth Technical Guide to 2-Amino-5-iodo-4-methylpyridine

CAS Number: 356561-08-5

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern organic synthesis. It details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and reactivity. Special emphasis is placed on its application in drug discovery and medicinal chemistry, particularly as a scaffold for developing novel therapeutics. This document is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, offering detailed experimental protocols and workflow visualizations to facilitate its use in research and development.

Introduction

This compound (also known as 2-Amino-5-iodo-4-picoline) is a versatile substituted pyridine derivative recognized for its significant role as an intermediate in the synthesis of complex organic molecules.[1] Its unique structure, featuring an amino group, a methyl group, and a strategically placed iodine atom, makes it a highly valuable precursor for creating a diverse range of compounds. The amino group provides a site for further functionalization and influences the electronic properties of the pyridine ring, while the iodine atom serves as an excellent leaving group for various cross-coupling reactions. Consequently, this compound is extensively utilized in the development of pharmaceuticals, particularly anti-cancer agents and antibiotics, as well as in the agrochemical sector for creating advanced pesticides and herbicides.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 356561-08-5 | [1] |

| Molecular Formula | C₆H₇IN₂ | [1] |

| Molecular Weight | 234.04 g/mol | [1] |

| Appearance | Yellow to brown powder or crystal | [1] |

| Melting Point | 115-119 °C | [1] |

| Purity | ≥95-99% (Determined by HPLC or GC) | [1][2] |

| Synonyms | 2-Amino-5-iodo-4-picoline, 5-Iodo-4-methyl-2-pyridinamine | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Spectroscopic Data

¹H NMR and Mass Spectrometry Data (of 2-Amino-5-bromo-4-methylpyridine)

The following data was acquired in deuterated chloroform (CDCl₃) and provides insight into the proton environment and molecular weight of the analogous structure.[3]

| Data Type | Parameter | Assignment / Description | Reference(s) |

| ¹H NMR | δ 8.078 ppm | Singlet, 1H, H-6 (Pyridine ring proton) | [3] |

| δ 6.406 ppm | Singlet, 1H, H-3 (Pyridine ring proton) | [3] | |

| δ 4.481 ppm | Singlet, 2H, -NH₂ (Amino group protons) | [3] | |

| δ 2.277 ppm | Singlet, 3H, -CH₃ (Methyl group protons) | [3] | |

| Mass Spec (ESI) | m/z 188 | [M+H]⁺, Protonated molecular ion | [3] |

| m/z 186/188 | M⁺˙, Molecular ion showing 1:1 isotopic pattern for Br | [3] |

Synthesis and Reactivity

Synthesis

A common route for the synthesis of this compound involves the direct electrophilic iodination of the parent amine, 2-Amino-4-methylpyridine. The amino group at the 2-position is strongly activating and directs electrophiles to the 3- and 5-positions. A representative protocol, adapted from the synthesis of the related 2-amino-5-iodopyridine, utilizes an iodine source and an oxidizing agent in an aqueous medium.[4]

References

2-Amino-5-iodo-4-methylpyridine molecular weight and formula

A Technical Guide to 2-Amino-5-iodo-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of this compound, a key building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its unique structure, featuring an amino group and an iodine substituent on a methylpyridine core, makes it a valuable intermediate in medicinal chemistry and materials science.

Core Compound Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, analytical method development, and chemical inventory management.

| Property | Value | Citations |

| Molecular Formula | C₆H₇IN₂ | [1][2][3] |

| Molecular Weight | 234.04 g/mol | [1][2][3] |

| CAS Number | 356561-08-5 | [1][2][3] |

| Appearance | Yellow to brown powder | [1] |

| Melting Point | 115-119 °C | [1] |

| Purity | ≥98% (GC/HPLC) | [1][3] |

| Synonyms | 2-Amino-5-iodo-4-picoline, 5-Iodo-4-methyl-2-pyridinamine | [1] |

Informational Relationship Diagram

The following diagram illustrates the logical connection between the compound's name and its primary molecular identifiers.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol, adapted for a similar pyridine derivative, is suitable for assessing the purity of this compound.[4][5]

-

Instrumentation : HPLC system equipped with a UV detector.

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient mixture of acetonitrile and water (e.g., starting with 30:70 acetonitrile:water).

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection Wavelength : 254 nm.

-

Injection Volume : 10 µL.

-

Sample Preparation :

-

Standard Solution : Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Sample Solution : Prepare the sample in the same manner as the standard solution.

-

-

System Suitability : Inject the standard solution multiple times. The relative standard deviation (RSD) for the peak area should not exceed 2.0%. The tailing factor for the analyte peak should be between 0.8 and 1.5.[5]

-

Analysis : Inject the sample solution and record the chromatogram. Purity is typically calculated using the area normalization method.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the unambiguous confirmation of the molecular structure.[4]

-

Instrumentation : 400 MHz NMR spectrometer.

-

Solvent : Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

-

Experiments :

-

¹H NMR : Provides information on the number of different types of protons and their neighboring environments. Expected signals would correspond to the aromatic protons, the amino protons, and the methyl group protons.

-

¹³C NMR : Provides information on the carbon framework of the molecule.

-

Synthesis of Halogenated 2-Aminopyridine Derivatives

The synthesis of halogenated aminopyridines often involves direct halogenation of an aminopyridine precursor. The following is a general procedure adapted from the synthesis of a related iodo-substituted aminopyridine.[6]

-

Starting Material : 2-Amino-4-methylpyridine.

-

Reagents :

-

Potassium iodate (KIO₃) as the oxidizing agent.

-

Potassium iodide (KI) as the iodine source.

-

Sulfuric acid (H₂SO₄) as the reaction medium.

-

-

Procedure :

-

Dissolve the starting material (e.g., 1.0 g) in dilute sulfuric acid (e.g., 2 mol/L) in a reaction flask.

-

Add potassium iodate portionwise while stirring.

-

Heat the mixture to a temperature conducive to the reaction (e.g., 100 °C).[6]

-

Add a solution of potassium iodide in water dropwise over a period of 30 minutes.

-

Continue stirring the reaction mixture for an additional 1.5 hours at temperature.[6]

-

Cool the reaction to room temperature and then neutralize the pH to approximately 8 using a base such as ammonia.

-

Cool the mixture further (e.g., to 10 °C) to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified this compound.

-

Workflow for Analytical Characterization

The following diagram outlines a general workflow for the comprehensive analytical characterization of a chemical intermediate like this compound.

References

2-Amino-5-iodo-4-methylpyridine melting point and appearance

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-5-iodo-4-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, specifically its melting point and appearance. Aimed at researchers, scientists, and professionals in drug development, this document details the standard experimental protocols for the determination of these properties. Furthermore, a logical workflow for the physicochemical characterization of a chemical compound is presented visually. All data and methodologies are collated from reliable chemical suppliers and standard laboratory procedure documentation to ensure accuracy and reproducibility.

Physicochemical Properties of this compound

This compound is a heterocyclic building block often utilized in the synthesis of pharmaceuticals and other specialty chemicals. An accurate understanding of its physical properties is crucial for its handling, storage, and application in further synthetic steps.

Summary of Physical Data

The melting point and appearance of this compound are summarized in the table below. The data represents typical values and ranges reported by various chemical suppliers.

| Property | Value | Citations |

| Melting Point | 115-123 °C | [1][2][3] |

| Specific ranges reported: | ||

| 119.0 to 123.0 °C | [1][3] | |

| 115-119 °C | [2] | |

| 121 °C | [3] | |

| Appearance | A solid, crystalline powder. | [1][2][3] |

| Color ranges reported: | ||

| Light yellow to brown to dark green. | [1][3] | |

| Yellow to brown. | [2] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and appearance of a solid chemical compound like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range. The capillary method using a modern melting point apparatus is a standard and reliable technique.[4]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (sealed at one end)

-

Sample of this compound

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Long glass tube for packing

Procedure:

-

Sample Preparation: If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle. This ensures uniform heat transfer within the sample.[1]

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.[1]

-

Packing the Sample: To pack the solid tightly into the sealed end of the capillary, drop the tube, sealed-end down, through a long, narrow tube (e.g., a piece of glass tubing). The bouncing action will compact the sample at the bottom. Repeat until a packed sample height of 2-3 mm is achieved.[1]

-

Apparatus Setup: Place the loaded capillary tube into one of the sample slots of the melting point apparatus.[1]

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate. This allows for a more precise measurement in subsequent trials.[1]

-

Accurate Measurement: For an accurate reading, begin heating at a moderate rate until the temperature is about 20°C below the expected melting point.[1] Then, reduce the heating rate to approximately 1-2°C per minute.[1] A slow heating rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate measurement.[1]

-

Observation and Recording:

-

Post-Measurement: Turn off the apparatus and allow it to cool before performing subsequent measurements. Use a fresh capillary tube for each determination.[2]

Determination of Appearance

The appearance of a chemical, including its physical state, color, and form, is one of its most fundamental properties.[5] This is typically determined through direct visual observation under controlled conditions.

Apparatus and Materials:

-

Sample of this compound

-

White, non-reactive surface (e.g., a ceramic tile or watch glass)

-

Spatula

-

Well-lit area, preferably with a neutral light source

Procedure:

-

Sample Placement: Using a clean spatula, place a small, representative amount of the substance onto the white surface. The white background provides a neutral contrast for accurate color assessment.

-

Observation of Physical State and Form: Observe the sample at room temperature and standard atmospheric pressure. Note its physical state (e.g., solid, liquid, gas). For a solid, describe its form, such as crystalline, powder, granular, or amorphous.[5]

-

Observation of Color: Carefully observe the color of the sample. Describe the color as accurately as possible. If the color is not uniform, this should be noted. For objective and reproducible color determination in industrial settings, comparison with standardized color guides can be employed.[6]

-

Recording Observations: Record the complete description of the appearance, for example, "Light yellow crystalline powder."

Workflow for Physicochemical Characterization

The determination of melting point and appearance are initial steps in a broader workflow for the physicochemical characterization of a compound in a research and development setting. The following diagram illustrates a typical logical progression.

Caption: A logical workflow for the physicochemical characterization of a chemical compound.

References

An In-depth Technical Guide on the Solubility of 2-Amino-5-iodo-4-methylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 2-Amino-5-iodo-4-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of quantitative data in public literature, this document focuses on qualitative descriptions, a detailed experimental protocol for determining solubility, and a representative synthetic workflow.

Core Compound Information

-

IUPAC Name: 5-Iodo-4-methylpyridin-2-amine

-

Synonyms: 2-Amino-5-iodo-4-picoline[1]

-

CAS Number: 356561-08-5[1]

-

Molecular Formula: C₆H₇IN₂[1]

-

Molecular Weight: 234.04 g/mol [1]

-

Appearance: Yellow to brown powder[1]

-

Melting Point: 115-119 °C[1]

Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. The information is currently limited to qualitative descriptions for structurally similar compounds. For instance, the analogous compound 2-Amino-5-bromo-4-methylpyridine is described as being "soluble" in methanol, though this is a qualitative term without concentration limits specified.[2]

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent | This compound | 2-Amino-5-bromo-4-methylpyridine | 2-Amino-4-methylpyridine |

| Water | No data available | No data available | Soluble[3] |

| Methanol | No data available | Soluble[2] | Miscible |

| Ethanol | No data available | No data available | No data available |

| Diethyl Ether | No data available | No data available | Soluble[3] |

| Acetic Acid | No data available | No data available | Soluble (50 mg/mL)[3] |

Note: The solubility of related compounds is provided for reference and may not be representative of this compound's solubility profile.

Given the lack of quantitative data, experimental determination is necessary for any application requiring precise solubility information.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method, known as the isothermal equilibrium method, is a standard approach for generating reliable solubility data.[2]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Vials with secure caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials. Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Securely seal the vials to prevent solvent evaporation. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically.[2]

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilution: Dilute the filtered sample to a known volume with the same organic solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.[2]

-

Calculation of Solubility: Calculate the concentration of the saturated solution by taking into account the dilution factor. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).[2]

Synthetic Context

This compound is a valuable building block in organic synthesis, particularly for introducing the substituted pyridine moiety into larger, more complex molecules.[1] A common synthetic route to this compound would involve the direct iodination of 2-Amino-4-methylpyridine.

This diagram illustrates a plausible synthesis of the target compound from a readily available starting material, 2-Amino-4-methylpyridine. The resulting this compound can then be used in subsequent reactions, such as cross-coupling reactions, to build more complex molecular architectures for drug discovery and agrochemical development.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-5-iodo-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the expected spectroscopic characteristics of 2-Amino-5-iodo-4-methylpyridine. Due to a lack of publicly available experimental data for this specific compound, this guide leverages data from structurally similar analogs, namely 2-amino-5-bromo-4-methylpyridine and 2-amino-5-methylpyridine, to predict the spectral features. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical characterization of this and similar molecules.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known data of analogous compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Proton NMR): The chemical shifts are influenced by the electronic environment of the protons. The iodine atom at the 5-position is expected to have a deshielding effect on the adjacent proton (H-6) compared to a hydrogen atom, but a weaker effect than bromine. The amino group and the methyl group will also influence the chemical shifts of the aromatic protons.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Solvent: CDCl₃ | ~8.1 | Singlet | - | H-6 |

| ~6.5 | Singlet | - | H-3 | |

| ~4.5 | Broad Singlet | - | -NH₂ | |

| ~2.3 | Singlet | - | -CH₃ |

¹³C NMR (Carbon NMR): The chemical shifts of the carbon atoms are also affected by the substituents. The carbon atom bonded to the iodine (C-5) will show a characteristic shift.

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| Solvent: CDCl₃ | ~158 | C-2 |

| ~150 | C-6 | |

| ~148 | C-4 | |

| ~110 | C-3 | |

| ~85 | C-5 | |

| ~20 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted IR Data | Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) | |

| 3100 - 3000 | Medium | Aromatic C-H stretching | |

| 2980 - 2850 | Medium | Aliphatic C-H stretching (-CH₃) | |

| 1640 - 1600 | Strong | N-H scissoring and C=C stretching | |

| 1580 - 1450 | Medium-Strong | Aromatic C=C and C=N stretching | |

| 1380 - 1360 | Medium | C-H bending (-CH₃) | |

| 850 - 800 | Strong | C-H out-of-plane bending | |

| ~600 | Medium | C-I stretching |

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, the molecule is expected to ionize and produce a molecular ion peak. The presence of iodine (¹²⁷I) will be a key feature.

| Predicted Mass Spectrometry Data | m/z Ratio | Ion |

| ESI-MS | 235.97 | [M+H]⁺ |

| 234.96 | [M]⁺ |

Experimental Data of Analogous Compounds

The following tables present the available experimental data for 2-amino-5-bromo-4-methylpyridine and 2-amino-5-methylpyridine, which serve as the basis for the predictions above.

2-Amino-5-bromo-4-methylpyridine

| ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Solvent: CDCl₃ | 8.078 | Singlet | H-6 |

| 6.406 | Singlet | H-3 | |

| 4.481 | Singlet | -NH₂ | |

| 2.277 | Singlet | -CH₃ |

Data sourced from patent CN201410406851.

| Mass Spectrometry Data | m/z Ratio | Ion |

| ESI-MS | 188 / 190 | [M+H]⁺ |

| 187 / 189 | [M]⁺ |

The isotopic pattern for Bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) results in two peaks of nearly equal intensity separated by 2 m/z units.[1][2]

2-Amino-5-methylpyridine

| ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Solvent: CDCl₃ (300 MHz) | 7.79 | Doublet | H-6 |

| 7.12 | Doublet | H-4 | |

| 6.32 | Doublet | H-3 | |

| 4.67 | Broad Singlet | -NH₂ | |

| 2.12 | Singlet | -CH₃ |

Data from ChemicalBook.[3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the solid sample.[4]

-

Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[4]

-

Transfer the solution to a standard 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

-

The NMR spectrum is acquired using a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

For ¹³C NMR, a proton-decoupled spectrum is usually obtained to simplify the spectrum to single lines for each unique carbon atom.[5]

-

The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy

Solid Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., methylene chloride or acetone).[6]

-

Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).[6]

-

Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[6]

FTIR Spectrum Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

-

A background spectrum of the clean salt plate is recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[8]

-

Dilute the stock solution to a final concentration of about 1-10 µg/mL with the same or a miscible solvent.[8]

-

The final solution should be free of any particulate matter.

ESI-MS Acquisition:

-

The sample solution is introduced into the ESI source, often via direct infusion or coupled with a liquid chromatography (LC) system.[9]

-

A high voltage is applied to the tip of the capillary, generating a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.[10]

-

The ions are then guided into the mass analyzer, where their mass-to-charge ratio (m/z) is determined.[10]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tutorchase.com [tutorchase.com]

- 3. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]

- 4. chem.latech.edu [chem.latech.edu]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chimia.ch [chimia.ch]

- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 2-Amino-5-iodo-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Amino-5-iodo-4-methylpyridine, also known as 5-iodo-4-methylpyridin-2-amine, is a substituted pyridine derivative with significant potential in synthetic organic chemistry. The presence of three distinct functional handles—the nucleophilic amino group, the versatile iodo group, and the methyl group—allows for a wide range of chemical transformations. This makes it a sought-after intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials. The core utility of this compound lies in its ability to participate in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings at the 5-position, while the 2-amino group can be readily acylated, alkylated, or used to construct fused heterocyclic systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₇IN₂ |

| Molecular Weight | 234.04 g/mol |

| CAS Number | 356561-08-5 |

| Appearance | Light yellow to brown crystalline powder |

| Melting Point | 119-123 °C |

| Purity | >98.0% (as determined by GC or HPLC) |

Representative Synthesis

The most plausible and widely utilized method for the synthesis of this compound is the direct electrophilic iodination of the parent amine, 2-amino-4-methylpyridine. The electron-donating amino group activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the positions ortho and para to itself. In this case, the 5-position is sterically accessible and electronically favored.

A common and effective iodinating agent for this transformation is N-iodosuccinimide (NIS) in the presence of an acid catalyst, often in a polar aprotic solvent. The following section provides a detailed experimental protocol for this representative synthesis.

Experimental Protocol: Iodination of 2-Amino-4-methylpyridine

Materials and Reagents:

-

2-Amino-4-methylpyridine

-

N-Iodosuccinimide (NIS)

-

Sulfuric acid (concentrated)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methylpyridine (10.8 g, 100 mmol).

-

Add anhydrous acetonitrile (100 mL) to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (5.4 mL, 100 mmol) dropwise while maintaining the temperature below 10 °C.

-

In a separate flask, dissolve N-iodosuccinimide (22.5 g, 100 mmol) in anhydrous acetonitrile (50 mL).

-

Add the NIS solution dropwise to the reaction mixture over a period of 30 minutes at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (50 mL) to reduce any unreacted iodine.

-

Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until the pH is approximately 8.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).

-

Combine the fractions containing the desired product and remove the solvent in vacuo to yield this compound as a crystalline solid.

Quantitative Data (Representative)

The following table summarizes the typical quantitative data for the representative synthesis described above.

| Parameter | Value |

| Starting Material Mass | 10.8 g |

| NIS Mass | 22.5 g |

| Reaction Time | 12-16 hours |

| Product Yield (Mass) | 18.7 g |

| Product Yield (%) | 80% |

| Purity (Post-Chroma.) | >98% |

Workflow and Logic Diagrams

The following diagrams illustrate the synthetic workflow and the logical relationship of the components in this process.

Caption: Synthetic workflow for this compound.

Technical Guide: Biological Activity Screening of 2-Amino-5-iodo-4-methylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-aminopyridine are significant scaffolds in medicinal chemistry, demonstrating a wide range of biological activities. The parent compound, 2-amino-4-methylpyridine, and its analogues have been notably investigated as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases.[1] Furthermore, this class of compounds has been explored for its potential in oncology, with some derivatives showing promising anticancer activities.[2][3]

The compound 2-Amino-5-iodo-4-methylpyridine serves as a versatile chemical intermediate in the synthesis of more complex bioactive molecules.[2][4][5] Its structure, featuring an amino group, a methyl group, and a reactive iodine atom, presents a unique platform for developing novel therapeutic agents. The iodine atom, in particular, can be readily displaced or utilized in cross-coupling reactions to generate a diverse library of derivatives for biological screening.[4]

This technical guide provides an in-depth overview of the core methodologies for screening the biological activity of this compound derivatives. While specific biological activity data for derivatives of this compound is limited in the public domain, this guide will focus on the established screening protocols for the broader class of 2-amino-4-methylpyridine derivatives, primarily centered on iNOS inhibition and anticancer activity. The protocols and workflows detailed herein are directly applicable to the screening of novel derivatives synthesized from the this compound core.

Biological Activities and Data Presentation

The primary biological activities reported for 2-amino-4-methylpyridine and its derivatives are the inhibition of nitric oxide synthase (NOS) isoforms and cytotoxic effects against cancer cell lines.

iNOS Inhibition

Overproduction of nitric oxide (NO) by iNOS is a key factor in the pathophysiology of inflammatory conditions.[1] Consequently, the discovery of selective iNOS inhibitors is a significant therapeutic goal. 2-amino-4-methylpyridine has been identified as a potent inhibitor of iNOS.[1] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (nM) | Notes |

| 2-Amino-4-methylpyridine | Murine iNOS (RAW 264.7 cells) | 6 | Competitive inhibitor with respect to arginine. |

| 2-Amino-4-methylpyridine | Human recombinant iNOS | 40 | Less potent on the human isoform. |

| 2-Amino-4-methylpyridine | Human recombinant nNOS | 100 | Shows some selectivity for iNOS over nNOS. |

| 2-Amino-4-methylpyridine | Human recombinant eNOS | 100 | Shows some selectivity for iNOS over eNOS. |

This table summarizes publicly available data for the parent compound, 2-amino-4-methylpyridine. Screening of novel this compound derivatives would aim to populate a similar table to establish structure-activity relationships (SAR).

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of biological activity. The following sections provide methodologies for key assays.

iNOS Inhibition Assay (Griess Method)

This assay determines the inhibitory effect of test compounds on iNOS activity by measuring the accumulation of nitrite, a stable product of NO oxidation, in the cell culture medium.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

-

Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.

-

iNOS Induction: Treat the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression.

-

Compound Treatment: Simultaneously, treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only).

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage of iNOS inhibition for each compound concentration relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Test compounds (derivatives of this compound) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Visualizations: Signaling Pathways and Workflows

Visual diagrams are essential for understanding complex biological pathways and experimental procedures. The following diagrams are provided in the DOT language for use with Graphviz.

iNOS Signaling Pathway

This diagram illustrates the signaling cascade leading to the expression and activation of inducible nitric oxide synthase (iNOS).

Caption: Simplified iNOS signaling pathway initiated by LPS.

Experimental Workflow for iNOS Inhibition Assay

This diagram outlines the key steps in the iNOS inhibition assay.

Caption: Workflow for the iNOS inhibition screening assay.

Experimental Workflow for MTT Assay

This diagram illustrates the procedural flow of the MTT assay for determining cytotoxicity.

Caption: Procedural workflow for the MTT cytotoxicity assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While the biological activity of its direct derivatives is an area requiring further public research, the established screening protocols for iNOS inhibition and anticancer activity provide a robust framework for their evaluation. The methodologies and workflows detailed in this guide offer a comprehensive approach for researchers to systematically screen new chemical entities derived from this versatile core structure, enabling the identification of lead compounds for further drug development.

References

- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

2-Amino-5-iodo-4-methylpyridine: A Versatile Synthetic Building Block for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodo-4-methylpyridine is a strategically important heterocyclic building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its unique substitution pattern, featuring an amino group, a methyl group, and a reactive iodine atom on a pyridine scaffold, offers multiple avenues for synthetic diversification. The amino group provides a site for amide bond formation, N-arylation, or can act as a directing group, while the iodo-substituent is primed for a wide array of palladium-catalyzed cross-coupling reactions. This combination allows for the efficient construction of complex molecular architectures with applications ranging from potent enzyme inhibitors to novel functional materials.[1][2]

This technical guide provides a comprehensive overview of the properties, synthesis, and synthetic utility of this compound, complete with detailed experimental protocols and quantitative data to facilitate its application in research and development.

Physicochemical and Spectroscopic Properties

This compound is typically a yellow to brown crystalline powder with a melting point in the range of 115-123 °C.[1][3] It is advisable to store the compound at 0-8 °C to ensure its long-term stability.[1][2] While specific spectroscopic data for this exact molecule is not extensively published, the data for its close analogs, 2-amino-4-methylpyridine and 2-amino-5-bromo-4-methylpyridine, provide a reliable reference for characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇IN₂ | [1][2] |

| Molecular Weight | 234.04 g/mol | [1][2][4][5] |

| CAS Number | 356561-08-5 | [1][2][3][4][5] |

| Appearance | Yellow to brown powder/crystal | [1][3] |

| Melting Point | 115-123 °C | [1][3] |

| Purity | ≥98% (GC/HPLC) | [2][3] |

| Synonyms | 2-Amino-5-iodo-4-picoline, 5-Iodo-4-methyl-2-pyridinamine | [1][2][3] |

| Storage | 0-8 °C | [1][2] |

Table 2: Reference Spectroscopic Data of Analogous Compounds

| Data Type | Compound | Key Features | Reference(s) |

| ¹H NMR | 2-Amino-5-methylpyridine | (300 MHz, CDCl₃) δ 7.79 (d, J=2.4 Hz, 1H), 7.12 (d, J=8.4 Hz, 1H), 6.32 (d, J=8.4 Hz, 1H), 4.67 (br s, 2H, NH₂), 2.12 (s, 3H, CH₃) | [6] |

| IR | 2-Amino-4-methylpyridine | (Condensed Phase) Bands around 3444 and 3335 cm⁻¹ (N-H stretching), strong band at 1562 cm⁻¹ (in-plane ring vibration) | [7][8] |

| IR | 2-Amino-5-bromo-4-methylpyridine | (Calculated) Similar vibrational modes to the 4-methyl analog, with shifts due to the bromo substituent. | [9] |

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

This procedure is adapted from the synthesis of 2-amino-5-iodopyridine and should be performed by trained personnel in a well-ventilated fume hood.

Materials:

-

2-Amino-4-methylpyridine

-

Iodine (I₂)

-

Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

-

Deionized Water

-

Ice

Procedure:

-

Dissolution: In a four-necked flask equipped with a condenser, thermometer, and mechanical stirrer, dissolve 2-amino-4-methylpyridine (1.0 eq) in deionized water (approx. 4-5 mL per gram of starting material).

-

Iodination: Heat the solution to 80 °C. Add iodine (1.2 eq) portion-wise over 3-5 batches, allowing the color to fade between additions. Maintain the temperature at 80-90 °C for 1-2 hours after the final addition.

-

Oxidation: After the initial heating period, cool the reaction slightly and slowly add hydrogen peroxide (0.5-1.0 eq) dropwise. An exotherm may be observed. Maintain the temperature and continue stirring for an additional 2-3 hours.

-

Work-up and Isolation: Heat the reaction mixture to reflux (approx. 100 °C) for 20-30 minutes. Cool the mixture in an ice bath to below 10 °C to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with ice-cold water. Dry the product under vacuum to yield this compound as a light-yellow to brown solid.

Caption: Synthetic workflow for this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is a versatile handle for the introduction of a wide range of substituents via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of C-C, C-N, and C-O bonds. The following sections provide detailed protocols for key transformations, adapted from procedures for the analogous 2-amino-5-bromo-4-methylpyridine. Given the higher reactivity of aryl iodides compared to bromides, reaction times may be shorter.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the pyridine core and various aryl or vinyl groups.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-2.5 eq)

-

1,4-Dioxane and Water (4:1 mixture, degassed)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Reagent Addition: Under the inert atmosphere, add the palladium catalyst, followed by the degassed dioxane/water solvent mixture.

-

Reaction: Stir the mixture at 85-95 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 3: Representative Yields for Suzuki-Miyaura Coupling of an Analogous Aminopyridine (Data for the coupling of 5-bromo-2-methylpyridin-3-amine)

| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference(s) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | [12] |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 | [12] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 | [12] |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 | [12] |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | [12] |

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, allowing for the synthesis of complex diarylamines or the introduction of various alkylamino groups.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary, 1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

Xantphos (0.04 eq)

-

Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 eq)

-

Anhydrous Toluene or Dioxane

-

Celite

Procedure:

-

Reaction Setup: In a dry Schlenk tube, combine this compound, the amine, the base, the palladium precursor, and the ligand.

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove inorganic salts and catalyst residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Heck Coupling

The Heck reaction facilitates the formation of C-C bonds by coupling the aryl iodide with an alkene, leading to vinyl-substituted pyridines.

Experimental Protocol: Heck Coupling

Materials:

-

This compound (1.0 eq)

-

Alkene (e.g., n-butyl acrylate, 1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (0.1 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: In a sealed tube, dissolve this compound, the alkene, the palladium catalyst, and the phosphine ligand in the anhydrous solvent.

-

Base Addition: Add the base to the mixture.

-

Reaction: Seal the tube and heat to 100-110 °C. Monitor the reaction's progress by TLC.

-

Work-up: After completion, cool to room temperature. Dilute with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.

Application in the Development of iNOS Inhibitors

Derivatives of 2-amino-4-methylpyridine have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS).[13] iNOS is an enzyme that produces nitric oxide (NO) in response to inflammatory stimuli. Overproduction of NO by iNOS is implicated in various pathological conditions, including chronic inflammation and septic shock.[10] Therefore, iNOS is a significant therapeutic target. The synthesis of iNOS inhibitors often involves the functionalization of the 2-amino-4-methylpyridine scaffold, for which this compound is an excellent starting material for introducing diversity via cross-coupling reactions.

Caption: The iNOS signaling pathway and the point of intervention for derived inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemistry. Its utility is demonstrated in its ready participation in a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules. The protocols and data presented in this guide, adapted from reliable literature on analogous compounds, provide a solid foundation for researchers to explore the full potential of this reagent in drug discovery, particularly in the development of iNOS inhibitors, as well as in the creation of novel agrochemicals and functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Inducible nitric oxide synthase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. synchem.de [synchem.de]

- 6. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Pyridinamine, 4-methyl- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Inducible nitric oxide synthase is a major intermediate in signaling pathways for the survival of plasma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of 2-Amino-5-iodo-4-methylpyridine in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of 2-amino-5-iodo-4-methylpyridine as a key intermediate in the synthesis of novel agrochemicals. While specific commercialized agrochemicals derived directly from this molecule are not extensively documented in publicly available literature, its structural features make it a highly valuable building block for the creation of potent herbicides and fungicides. This document will explore its synthesis, key chemical transformations, and potential biological activities based on established research on analogous compounds.

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic compound that serves as a versatile scaffold in organic synthesis. The pyridine ring is a common motif in a wide range of biologically active molecules, including many successful agrochemicals. The specific substitutions on this pyridine core—an amino group at the 2-position, an iodine atom at the 5-position, and a methyl group at the 4-position—provide distinct advantages for agrochemical research and development.

The amino group can act as a directing group in electrophilic aromatic substitution and as a nucleophile for further derivatization. The methyl group can influence the molecule's lipophilicity and metabolic stability. Crucially, the iodine atom at the 5-position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are instrumental in constructing complex molecular architectures with desired biological activities.

Core Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical research is as a key intermediate for the synthesis of active ingredients, particularly herbicides and fungicides. The iodo-substituent allows for the introduction of various aryl and alkyl groups, which is a common strategy in the design of modern pesticides.

Herbicides: A significant class of pyridine-based herbicides are the 6-arylpicolinates, which act as synthetic auxins. While many patents describe the synthesis of these compounds from 6-halo-4-aminopicolinates, the underlying principle of using a halogenated pyridine as a scaffold for introducing an aryl group via cross-coupling is directly applicable to this compound. The resulting 6-aryl-4-aminopicoline derivatives are expected to exhibit herbicidal activity.

Fungicides: The pyridine ring is also a core component of many fungicides. The derivatization of the this compound scaffold can lead to novel compounds with potential fungicidal properties. The introduction of different functional groups through the versatile iodine handle can be used to explore structure-activity relationships and optimize antifungal efficacy.

Key Synthetic Reactions and Pathways

The iodine atom in this compound is the key to its utility as a synthetic intermediate. Palladium-catalyzed cross-coupling reactions are the most powerful tools for its derivatization.

3.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction can be used to introduce a wide variety of aryl and heteroaryl groups at the 5-position, leading to the synthesis of potential herbicide candidates.

Caption: Synthetic pathway for 5-aryl-2-amino-4-methylpyridine via Suzuki coupling.

3.2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction can be used to introduce alkynyl moieties onto the this compound scaffold, creating another class of potentially bioactive compounds for agrochemical screening.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and potential activity of compounds derived from this compound.

Table 1: Synthesis of this compound

| Reactant | Reagents | Solvent | Conditions | Yield (%) |

| 2-Amino-4-methylpyridine | Iodine, Hydrogen Peroxide | Water | 80-90°C, 4-6 hours | ~85 |

Table 2: Representative Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Note: The following data is illustrative and based on reactions with analogous 5-bromo-2-aminopyridines.

| Arylboronic Acid | Catalyst System (mol%) | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 2-Amino-4-methyl-5-phenylpyridine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 2-Amino-5-(4-methoxyphenyl)-4-methylpyridine |

| 3-Chlorophenylboronic acid | Pd₂(dba)₃ (2), SPhos (4) | K₃PO₄ | 2-Amino-5-(3-chlorophenyl)-4-methylpyridine |

Table 3: Illustrative Biological Activity of Hypothetical 2-Amino-5-aryl-4-methylpyridine Derivatives

Note: The following data is hypothetical and intended to represent the potential herbicidal or fungicidal activity of this class of compounds.

| Compound | Target Organism | Bioassay Type | Activity Metric (e.g., IC₅₀ or % Inhibition) |

| 2-Amino-4-methyl-5-phenylpyridine | Echinochloa crus-galli | Pre-emergence | 75% inhibition at 100 g/ha |

| 2-Amino-5-(4-methoxyphenyl)-4-methylpyridine | Botrytis cinerea | In vitro | IC₅₀ = 5.2 µM |

| 2-Amino-5-(3-chlorophenyl)-4-methylpyridine | Amaranthus retroflexus | Post-emergence | 90% inhibition at 50 g/ha |

Experimental Protocols

Protocol 1: Synthesis of this compound

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-amino-4-methylpyridine (1 equivalent) and water.

-

Addition of Iodine: While stirring, add iodine (1.1 equivalents) to the mixture in portions.

-

Heating: Heat the reaction mixture to 80-90°C.

-

Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide (1.2 equivalents) dropwise, maintaining the temperature. Stir for an additional 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2 equivalents).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly promising and versatile intermediate for the synthesis of novel agrochemicals. Its utility is primarily derived from the strategic placement of the iodo-substituent, which allows for the facile introduction of diverse chemical moieties through robust and scalable cross-coupling reactions. While direct examples of commercial agrochemicals derived from this specific starting material are not widely reported, the extensive body of research on analogous 2-amino-5-halopyridines and the proven success of the resulting agrochemical classes strongly support its potential in the discovery and development of new herbicides and fungicides. Further exploration of the chemical space accessible from this intermediate is warranted and holds significant promise for the future of agrochemical research.

In-depth Technical Guide: 2-Amino-5-iodo-4-methylpyridine for Material Science Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodo-4-methylpyridine is a versatile heterocyclic building block that is gaining attention in the field of material science. Its unique trifunctional structure, featuring an amino group, an iodo substituent, and a methyl group on a pyridine ring, allows for a variety of chemical modifications, making it an attractive precursor for the synthesis of advanced functional materials. While traditionally utilized as a key intermediate in the development of pharmaceuticals and agrochemicals, its potential in creating novel polymers and organic-inorganic hybrid materials with tailored properties is an emerging area of research.[1]

This technical guide provides a comprehensive overview of the material science applications of this compound, focusing on its synthesis, properties, and its role in the development of new materials. Detailed experimental protocols and characterization data are presented to assist researchers in exploring the potential of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in material synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇IN₂ | [1] |

| Molecular Weight | 234.04 g/mol | [1] |

| Appearance | Yellow to brown powder | [1] |

| Melting Point | 115-119 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| CAS Number | 356561-08-5 | [1] |

Synthesis of this compound

The synthesis of this compound is a critical first step for its use in material science. A common and effective method involves the iodination of 2-amino-4-methylpyridine.

Experimental Protocol: Iodination of 2-Amino-4-methylpyridine

This protocol is based on a reported synthesis that affords a good yield of the desired product.

Materials:

-

2-Amino-4-methylpyridine

-

Periodic acid (H₅IO₆)

-

Iodine (I₂)

-

Sulfuric acid (H₂SO₄)

-

Acetic acid (HOAc)

-

Water (H₂O)

Procedure:

-

In a suitable reaction vessel, a mixture of periodic acid, iodine, sulfuric acid, acetic acid, and water is prepared.

-

2-Amino-4-methylpyridine is added to the reaction mixture.

-

The mixture is heated to 80 °C.

-

The reaction is monitored for completion.

-

Upon completion, the reaction mixture is worked up to isolate the crude product.

-

The crude product is purified, for example by recrystallization or column chromatography, to yield this compound.

Expected Yield: 71%

Applications in Material Science

The presence of the iodo-substituent on the pyridine ring makes this compound an excellent candidate for cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. These reactions are powerful tools for the synthesis of conjugated polymers and discrete organic molecules with interesting photophysical and electronic properties. The amino group provides a site for further functionalization or can act as a coordination site for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other hybrid materials.

Potential for Pyridine-Based Polymers

Pyridine-containing polymers are of significant interest due to their unique electronic properties, thermal stability, and ability to coordinate with metals. The incorporation of this compound as a monomeric unit can lead to polymers with enhanced functionality.

While specific examples of polymers synthesized directly from this compound are not yet widely reported in the literature, the general synthetic strategies for pyridine-based polymers can be applied. A potential synthetic workflow is illustrated in the diagram below.

References

Unveiling the Enzyme Inhibition Landscape of 2-Amino-5-iodo-4-methylpyridine and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

While direct and extensive enzyme inhibition studies specifically targeting 2-Amino-5-iodo-4-methylpyridine are not widely available in current literature, its structural similarity to potent enzyme inhibitors, particularly derivatives of 2-amino-4-methylpyridine, provides a strong basis for predicting its potential biological activity. This technical guide consolidates available data on these closely related analogs to offer a comprehensive overview of their enzyme inhibition profiles, experimental methodologies, and relevant biological pathways. The insights presented herein can serve as a valuable resource for initiating and guiding future research into the therapeutic potential of this compound.

Core Focus: Inducible Nitric Oxide Synthase (iNOS) Inhibition

A significant body of research has focused on 2-amino-4-methylpyridine derivatives as inhibitors of inducible nitric oxide synthase (iNOS).[1][2][3] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases, making selective iNOS inhibitors attractive therapeutic candidates.[4][5]

Quantitative Inhibition Data

The following table summarizes the in vitro potency of various 2-amino-4-methylpyridine analogs against nitric oxide synthase isoforms. This data highlights the potential for developing selective iNOS inhibitors based on this chemical scaffold.